molecular formula C18H19N3O2 B5762239 ethyl 4-{[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}benzoate

ethyl 4-{[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}benzoate

Cat. No. B5762239
M. Wt: 309.4 g/mol
InChI Key: NOSGJRCODXUOAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}benzoate, also known as EMB, is a chemical compound that has been extensively studied for its potential applications in scientific research. EMB is a benzimidazole derivative that exhibits a range of biochemical and physiological effects, making it a valuable tool for exploring various biological processes.

Mechanism of Action

The mechanism of action of ethyl 4-{[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}benzoate involves the inhibition of enzymes involved in DNA replication and cell division. Specifically, ethyl 4-{[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}benzoate has been shown to inhibit the activity of DNA topoisomerases, which are enzymes that are required for the proper functioning of DNA replication and transcription. ethyl 4-{[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}benzoate has also been shown to inhibit the activity of kinases, which are enzymes that play critical roles in cell signaling pathways.
Biochemical and Physiological Effects:
ethyl 4-{[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}benzoate has been shown to exhibit a range of biochemical and physiological effects, including inhibition of DNA synthesis, cell cycle arrest, and induction of apoptosis. ethyl 4-{[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}benzoate has also been shown to exhibit antibacterial, antifungal, and antiparasitic activity, making it a potential candidate for the development of new antimicrobial agents.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 4-{[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}benzoate in lab experiments is its ability to selectively inhibit the activity of certain enzymes, making it a valuable tool for exploring various biological processes. However, ethyl 4-{[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}benzoate also has some limitations, including its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for research on ethyl 4-{[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}benzoate, including the development of new drugs based on its structure and the exploration of its potential applications in the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of ethyl 4-{[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}benzoate and its potential side effects.

Synthesis Methods

Ethyl 4-{[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}benzoate can be synthesized using a variety of methods, but the most common approach involves the reaction of 4-aminobenzoic acid ethyl ester with 1-methyl-1H-benzimidazole-2-methylamine. This reaction produces ethyl 4-{[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}benzoate as a white crystalline powder with a melting point of 156-158°C.

Scientific Research Applications

Ethyl 4-{[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}benzoate has been widely used in scientific research for its ability to inhibit the activity of certain enzymes, including DNA topoisomerases and kinases. These enzymes play critical roles in various biological processes, such as DNA replication and cell division, making them attractive targets for drug development. ethyl 4-{[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}benzoate has also been shown to exhibit antibacterial, antifungal, and antiparasitic activity, making it a potential candidate for the development of new antimicrobial agents.

properties

IUPAC Name

ethyl 4-[(1-methylbenzimidazol-2-yl)methylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-3-23-18(22)13-8-10-14(11-9-13)19-12-17-20-15-6-4-5-7-16(15)21(17)2/h4-11,19H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOSGJRCODXUOAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NCC2=NC3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(1-Methyl-1H-benzoimidazol-2-ylmethyl)-amino]-benzoic acid ethyl ester

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